[3-[3-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone
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Overview
Description
EML633 is a small-molecule inhibitor developed to target the Tudor-domain-containing protein Spindlin1 (SPIN1). This compound is part of a series of inhibitors designed to interfere with the methyl-dependent protein-protein interactions that are crucial for the transcriptional-coactivator activity of SPIN1 .
Preparation Methods
This modification is intended to avoid potential steric hindrance and enhance the compound’s selectivity and binding affinity . The synthetic route typically involves multiple steps, including the preparation of intermediates and the final coupling reactions under controlled conditions.
Chemical Reactions Analysis
EML633 primarily undergoes interactions with protein domains rather than traditional chemical reactions like oxidation or reduction. The compound is designed to engage the aromatic cage of the Tudor domain in SPIN1, blocking its ability to read histone marks such as H3K4me3 . This interaction inhibits the transcriptional-coactivator activity of SPIN1, thereby modulating gene expression.
Scientific Research Applications
EML633 has significant applications in scientific research, particularly in the field of epigenetics. It is used to study the role of SPIN1 in gene regulation and its implications in various diseases, including cancer . By inhibiting SPIN1, researchers can explore the effects of disrupted protein-protein interactions on cellular processes and identify potential therapeutic targets. Additionally, EML633 serves as a valuable tool in drug development, providing insights into the design of selective inhibitors for epigenetic regulators.
Mechanism of Action
The mechanism of action of EML633 involves its binding to the Tudor domain of SPIN1. This binding prevents SPIN1 from recognizing and interacting with methylated histone marks, such as H3K4me3 . As a result, the transcriptional-coactivator activity of SPIN1 is inhibited, leading to altered gene expression. The molecular targets and pathways involved in this process are primarily related to the regulation of chromatin structure and gene transcription.
Comparison with Similar Compounds
EML633 is part of a series of compounds, including EML631 and EML632, that were developed to target SPIN1 . While all three compounds share a similar mechanism of action, EML633 exhibits increased selectivity and binding affinity for SPIN1. This enhanced selectivity makes EML633 a more effective inhibitor compared to its counterparts. Other similar compounds include UNC1215, which targets methyl- and acetyl-binding domains but with lower affinity for Tudor domains .
Properties
Molecular Formula |
C42H62N6O2 |
---|---|
Molecular Weight |
683.0 g/mol |
IUPAC Name |
[3-[3-(2-pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C42H62N6O2/c49-41(47-28-15-34(16-29-47)12-25-44-19-1-2-20-44)37-10-11-39(42(50)48-30-17-35(18-31-48)13-26-45-21-3-4-22-45)40(33-37)43-38-9-7-8-36(32-38)14-27-46-23-5-6-24-46/h7-11,32-35,43H,1-6,12-31H2 |
InChI Key |
HXPPYTDIFBBGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=CC(=C6)CCN7CCCC7 |
Origin of Product |
United States |
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